

# 3-Nitrofluoranthene-D9 molecular weight and formula

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## Compound of Interest

Compound Name: 3-Nitrofluoranthene-D9

Cat. No.: B1434435

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## In-Depth Technical Guide to 3-Nitrofluoranthene-D9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties and analytical applications of **3-Nitrofluoranthene-D9**. This deuterated internal standard is essential for the accurate quantification of 3-nitrofluoranthene, a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) of significant environmental and toxicological concern.

## Core Compound Data

Quantitative data for **3-Nitrofluoranthene-D9** is summarized in the table below, providing a clear reference for its molecular and physical properties.

Property	Value	Source
Molecular Formula	C <sub>16</sub> D <sub>9</sub> NO <sub>2</sub>	[1][2]
Molecular Weight	256.30 g/mol	[1][3]
Exact Mass	256.119819243 Da	[3]
CAS Number	350820-11-0	[1]
Isotopic Purity	98 atom % D	[N/A]
Chemical Purity	min 98%	[N/A]
Appearance	Gold solid	[4]
Synonyms	Fluoranthene-1,2,3,5,6,7,8,9,10-d <sub>9</sub> , 4-nitro-(9CI)	[1][2]

## Analytical Applications

**3-Nitrofluoranthene-D9** is primarily utilized as an internal standard in analytical methodologies for the detection and quantification of its non-deuterated counterpart, 3-nitrofluoranthene.[3] Its application is critical in environmental monitoring, toxicological studies, and risk assessment of nitro-PAHs, which are known environmental contaminants found in diesel exhaust and airborne particulate matter.[5][6]

The use of a deuterated internal standard like **3-Nitrofluoranthene-D9** is a cornerstone of isotope dilution mass spectrometry (IDMS). This technique provides high accuracy and precision by correcting for analyte losses during sample preparation and instrumental analysis.[7]

## Experimental Protocols

The following sections outline generalized experimental protocols for the use of **3-Nitrofluoranthene-D9** as an internal standard in the analysis of environmental or biological samples. These protocols are based on established methods for nitro-PAH analysis and should be optimized for specific laboratory conditions and matrices.

## Sample Preparation and Extraction

The initial step involves the extraction of the target analyte (3-nitrofluoranthene) and the internal standard from the sample matrix.

- Spiking: The sample (e.g., air filter, soil, urine) is spiked with a known amount of **3-Nitrofluoranthene-D9** solution.[\[7\]](#)
- Extraction: The choice of extraction technique depends on the sample matrix.
  - Air Samples: Filters are typically extracted using solvents like dichloromethane or toluene in a Soxhlet apparatus or via ultrasonic extraction.[\[5\]](#)
  - Soil and Sediment: Soxhlet extraction, pressurized liquid extraction (PLE), or ultrasonic extraction with solvents such as dichloromethane or acetone/hexane mixtures are common.[\[5\]](#)
  - Biological Samples (e.g., Urine): For conjugated metabolites, an enzymatic hydrolysis step (e.g., using  $\beta$ -glucuronidase/sulfatase) is often required before extraction. Solid-phase extraction (SPE) with a C18 cartridge is a widely used technique for cleanup and concentration from aqueous matrices.[\[8\]](#)[\[9\]](#)
- Cleanup: The resulting extract is often cleaned up to remove interfering compounds. This can be achieved using column chromatography with silica gel or alumina.[\[5\]](#)

## Instrumental Analysis

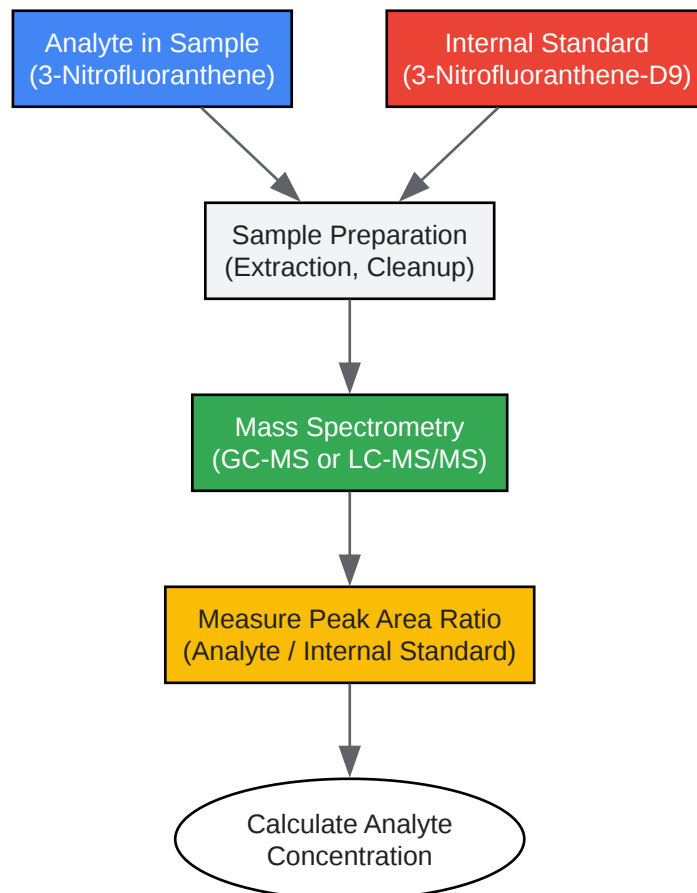
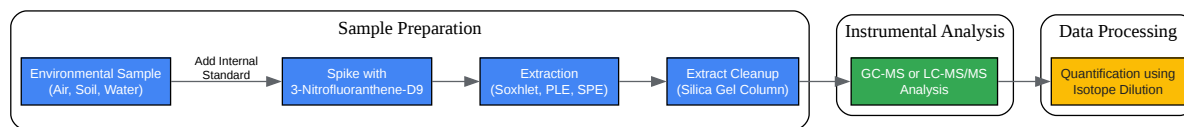
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques for the analysis of 3-nitrofluoranthene.

- GC-MS Analysis:
  - Column: A fused silica capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is typically used.[\[8\]](#)
  - Injection: Splitless injection is preferred for trace analysis.[\[8\]](#)

- Ionization: Electron Ionization (EI) at 70 eV is common.[\[8\]](#)
- Detection: Selected Ion Monitoring (SIM) is used to monitor characteristic ions of both 3-nitrofluoranthene and **3-Nitrofluoranthene-D9** for sensitive and selective detection.[\[8\]](#)
- LC-MS/MS Analysis:
  - Column: A C18 reversed-phase column is generally employed for chromatographic separation.[\[8\]](#)
  - Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of an acid like formic acid, is typical.[\[8\]](#)
  - Ionization: Electrospray ionization (ESI) in negative ion mode is often used.[\[8\]](#)
  - Detection: Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.[\[8\]](#)

## Visualizations

## Experimental Workflow for Environmental Sample Analysis



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## References

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